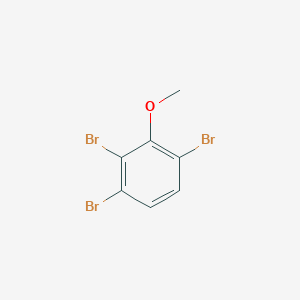
1,2,4-Tribromo-3-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Tribromo-3-methoxybenzene is an aromatic compound characterized by the presence of three bromine atoms and one methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: 1,2,4-Tribromo-3-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 3-methoxyanisole using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms selectively substituting the hydrogen atoms at the 1, 2, and 4 positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
化学反応の分析
Types of Reactions: 1,2,4-Tribromo-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration and sulfonation, under appropriate conditions.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromination: Bromine (Br2) with iron(III) bromide (FeBr3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Cross-Coupling: Palladium catalysts (Pd) with suitable ligands and bases.
Major Products:
Nitration: Formation of nitro derivatives.
Cross-Coupling: Formation of biaryl compounds and other complex structures.
科学的研究の応用
1,2,4-Tribromo-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is utilized in the preparation of hyperbranched polymers and other advanced materials.
Biological Studies: It serves as a precursor in the synthesis of biologically active compounds, aiding in drug discovery and development.
作用機序
The mechanism of action of 1,2,4-tribromo-3-methoxybenzene in chemical reactions involves the formation of reactive intermediates, such as arenium ions, during electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating the substitution reactions .
類似化合物との比較
1,2,4-Tribromobenzene: Lacks the methoxy group, making it less reactive in electrophilic substitution reactions.
1,3,5-Tribromo-2-methoxybenzene: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
特性
CAS番号 |
95970-19-7 |
|---|---|
分子式 |
C7H5Br3O |
分子量 |
344.83 g/mol |
IUPAC名 |
1,2,4-tribromo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br3O/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChIキー |
XZYCSFIRWAPGJV-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Decane-1-sulfinyl)methyl]oxirane](/img/structure/B14348658.png)


![(4-Chlorophenyl)[4-(4-methylbenzene-1-sulfonyl)-3-nitrophenyl]methanone](/img/structure/B14348685.png)
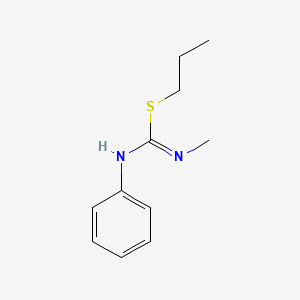
![Azuleno[1,2-b]furan](/img/structure/B14348691.png)
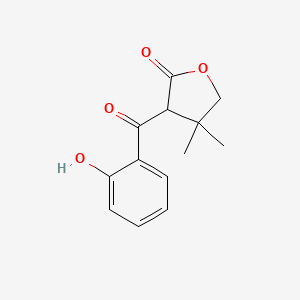
![Acetic acid;2,9-dimethyl-6-propan-2-yl-1-oxaspiro[4.4]nonan-9-ol](/img/structure/B14348697.png)
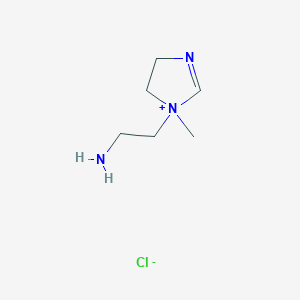
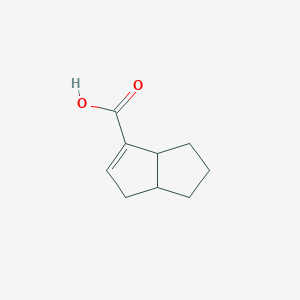
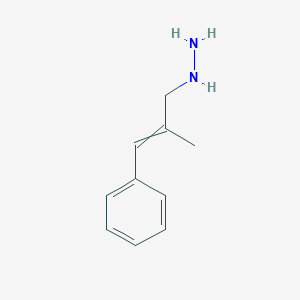
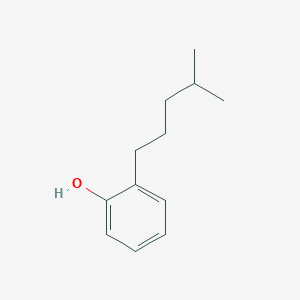
![5-Methyl-6-{(E)-[(phenanthren-9-yl)imino]methyl}quinazoline-2,4-diamine](/img/structure/B14348729.png)
